molecular formula C9H7FO3 B6291740 3-Fluoro-2-formyl-4-methylbenzoic acid CAS No. 2382988-87-4

3-Fluoro-2-formyl-4-methylbenzoic acid

Cat. No.: B6291740
CAS No.: 2382988-87-4
M. Wt: 182.15 g/mol
InChI Key: NPHRKSDLCPABHX-UHFFFAOYSA-N
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Description

3-Fluoro-2-formyl-4-methylbenzoic acid (CAS: 2382988-87-4) is a substituted benzoic acid derivative with a molecular formula of C₉H₇FO₃. Its structure features a fluorine atom at the 3-position, a formyl group at the 2-position, and a methyl group at the 4-position of the aromatic ring. These substituents confer unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or metal-organic frameworks . The formyl group enhances reactivity in nucleophilic addition or condensation reactions, while fluorine improves metabolic stability and lipophilicity, traits valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-fluoro-2-formyl-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5-2-3-6(9(12)13)7(4-11)8(5)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHRKSDLCPABHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formyl-4-methylbenzoic acid can be achieved through various methods. One common approach involves the use of 3-fluoro-4-methylbenzoic acid as a starting material. The formylation of this compound can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide and phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 3-Fluoro-2-formyl-4-methylbenzoic acid can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3-Fluoro-2-carboxy-4-methylbenzoic acid.

    Reduction: 3-Fluoro-2-hydroxymethyl-4-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-2-formyl-4-methylbenzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-4-methylbenzoic acid depends on its chemical reactivity and the specific context in which it is used. For example, in nucleophilic aromatic substitution reactions, the fluorine atom acts as a leaving group, facilitating the introduction of new substituents on the benzene ring. The formyl group can participate in various reactions, such as oxidation and reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s properties are influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
3-Fluoro-2-formyl-4-methylbenzoic acid 3-F, 2-formyl, 4-CH₃ 182.15 (calc.) Not reported High reactivity (formyl), lipophilicity (F, CH₃); used in drug intermediates
3-Fluoro-4-methylbenzoic acid 3-F, 4-CH₃ 154.13 169–171 Lower reactivity (no formyl); used in pesticides
3-Chloro-4-fluoro-2-methylbenzoic acid 3-Cl, 4-F, 2-CH₃ 202.60 (calc.) Not reported Higher electronegativity (Cl vs. formyl); computational studies suggest conformational stability in synthesis
3-Fluoro-2-hydroxy-4-methylbenzoic acid 3-F, 2-OH, 4-CH₃ 170.13 (calc.) Not reported Increased solubility (OH); reduced stability due to H-bonding
2-Amino-3-formylbenzoic acid 2-NH₂, 3-formyl 165.15 Not reported Basic amino group enables zwitterion formation; used in peptide mimics
3-Fluoro-[1,1'-biphenyl]-2-carboxylic acid Biphenyl core, 3-F 220.20 (calc.) Not reported Extended aromaticity; higher molecular weight impacts pharmacokinetics

Key Findings from Comparative Studies

Reactivity: The formyl group in this compound distinguishes it from analogs like 3-fluoro-4-methylbenzoic acid, enabling participation in Knoevenagel condensations or Schiff base formations. This reactivity is absent in hydroxyl- or methyl-substituted derivatives .

Electronic Effects : Fluorine’s electron-withdrawing nature enhances the acidity of the carboxylic acid group (pKa ~2.5–3.0), comparable to 3-chloro-4-fluoro-2-methylbenzoic acid. However, chlorine’s larger atomic radius increases steric hindrance, reducing solubility .

Solubility and Stability : Hydroxyl-containing analogs (e.g., 3-fluoro-2-hydroxy-4-methylbenzoic acid) exhibit higher aqueous solubility but lower thermal stability due to hydrogen bonding. In contrast, the formyl group in the target compound balances moderate solubility with stability .

Biological Applications : Triazine-linked benzoic esters (e.g., metsulfuron methyl ester) highlight how complex substituents (e.g., triazine rings) enhance pesticidal activity, whereas simpler derivatives like 3-fluoro-4-methylbenzoic acid serve as precursors .

Biological Activity

3-Fluoro-2-formyl-4-methylbenzoic acid is an organic compound with the molecular formula C9H7FO3C_9H_7FO_3. This compound features a fluorine atom, a formyl group, and a methyl group attached to a benzene ring, which contributes to its unique chemical properties and potential biological activities. Its synthesis typically involves the formylation of 3-fluoro-4-methylbenzoic acid using Vilsmeier-Haack reaction conditions, employing reagents like N,N-dimethylformamide and phosphorus oxychloride.

The biological activity of this compound is largely influenced by its chemical structure. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, facilitating the introduction of various substituents on the benzene ring. The formyl group is reactive and can undergo oxidation to form carboxylic acids or reduction to form hydroxymethyl derivatives. These transformations can significantly affect the compound's reactivity and biological interactions.

Research Findings

  • Enzyme Interactions : Studies indicate that this compound can serve as a probe in biological research to investigate enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
  • Potential Drug Development : The compound's derivatives may exhibit significant biological activity, making them candidates for drug development in medicinal chemistry. Its unique structure could lead to novel therapeutic agents targeting various diseases.
  • Comparative Studies : Compared to similar compounds, such as 3-Fluoro-4-methylbenzoic acid (which lacks the formyl group), this compound shows enhanced reactivity in specific chemical transformations, indicating its potential utility in synthetic organic chemistry and drug design.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives derived from this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects attributed to their ability to induce apoptosis through modulation of key signaling pathways, including the PI3K/AKT pathway .

Case Study 2: Enzyme Inhibition

Research has shown that certain derivatives of this compound can inhibit eIF4E, a critical factor in cancer cell proliferation. In vitro studies indicated that these compounds suppress eIF4E/eIF4G interactions, leading to reduced growth in human lung carcinoma cells .

PropertyValue
Molecular FormulaC9H7FO3
Molecular Weight182.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Table 2: Biological Activities of Derivatives

DerivativeActivity TypeTarget
3-Fluoro-2-carboxy-4-methylbenzoic acidAnticancerVarious cancer cell lines
3-Fluoro-2-hydroxymethyl-4-methylbenzoic acidEnzyme inhibitioneIF4E

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